2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2,7-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-4-6-16-11(7-8)14-9(2)12(16)10-3-5-13-15-10/h3-7H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRUSTFXUSPVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C3=CC=NN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and imidazole derivatives under controlled conditions. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with 2-bromo-3-methylpyridine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be used as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Applications
1. Enzyme Inhibition
One of the primary applications of 2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is its role as an inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Inhibition of COMT can have significant implications for treating neurological disorders such as Parkinson's disease and schizophrenia.
- Case Study : A study demonstrated that the crystal structure of COMT in complex with this compound reveals how it interacts at the active site, providing insights into the design of more effective inhibitors for therapeutic use .
2. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of cancer cell proliferation.
- Case Study : A recent investigation into derivatives of this compound showed promising results in vitro against various cancer cell lines, suggesting potential for development as anticancer agents .
3. Neuroprotective Effects
The compound's ability to inhibit COMT also suggests potential neuroprotective effects. By modulating neurotransmitter levels, it may help protect neuronal function and viability.
Data Table: Summary of Biological Activities
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often utilize cyclization reactions that form the imidazole ring system effectively.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Identity
The biological and chemical profiles of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and identities. Key comparisons include:
Key Observations :
- Positional Effects : Methyl groups at positions 2 and 7 (as in the target compound) contrast with substitutions at position 4 (e.g., 2h), which significantly enhance AChE inhibition .
- 3-Substituent Identity : The pyrazole group at position 3 may offer distinct hydrogen-bonding or steric effects compared to hydrazones (e.g., 1i) or selenylated groups (e.g., MRK-107), influencing target selectivity .
- Physical State : Unlike chloro-substituted analogs (e.g., 8p), the 2,7-dimethyl derivatives (10a, 10b) are liquids, likely due to reduced molecular symmetry and weaker intermolecular forces .
Mechanistic and Structural Insights
- Steric Effects : The pyrazole moiety introduces steric bulk at position 3, possibly hindering interactions with larger binding pockets (e.g., in AChE) compared to smaller substituents like methyl .
Biological Activity
2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and infectious diseases. The following sections will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical formula for this compound is . Its structure features a fused imidazo[1,2-a]pyridine ring system with a pyrazole moiety, contributing to its unique pharmacological properties.
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values ranging from 0.01 µM to 0.46 µM .
- Molecular docking studies have revealed that these compounds can effectively bind to targets involved in cancer cell proliferation and survival pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- It has been evaluated against several bacterial strains with promising results, showcasing potential as an antibacterial agent .
- The anti-mycobacterial activity of related imidazo[1,2-a]pyridine derivatives has been documented, suggesting that modifications to the structure can enhance efficacy against Mycobacterium tuberculosis .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives:
- Compounds in this class have shown inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the imidazo ring : Different alkyl or aryl groups can modulate potency and selectivity.
- Pyrazole moiety : The position and nature of substituents on the pyrazole ring significantly affect biological activity.
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxicity against Hep-2 | 3.25 mg/mL |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole derivatives | Anticancer (A549) | 0.39 µM |
| Sun et al. | Pyrazole-linked thiourea derivatives | CDK2 Inhibition | 25 nM |
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for functionalizing the C-3 position of imidazo[1,2-a]pyridines, and how do they apply to 2,7-dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine?
- Methodological Answer : The C-3 position is typically functionalized via Friedel-Crafts acylation using catalytic AlCl₃ and acetic anhydride under neat conditions, enabling rapid acetylation (yields >80% for 38 derivatives) . For 2,7-dimethyl derivatives, steric effects may require optimization of reaction temperature and reagent stoichiometry. Copper(I)-catalyzed direct arylation with aryl halides is another scalable approach, allowing coupling with diverse electrophiles (e.g., aryl iodides, bromides) .
Q. How can structural modifications at the C-3 position influence biological activity in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Substituents at C-3 significantly modulate receptor binding. For example:
- COX-2 inhibition : Morpholine-substituted C-3 derivatives exhibit IC₅₀ = 0.07 µM (selectivity index = 217.1) due to enhanced hydrogen bonding with the active site .
- GABA receptor binding : Acetylated C-3 derivatives show predicted ligand-receptor interactions in computational models, suggesting anxiolytic potential .
- Antibacterial activity : Nitro and thioalkyl groups at C-3/C-2 (e.g., 3-nitro-2-thioalkyl derivatives) displayed no activity against S. aureus or P. aeruginosa, highlighting the need for alternative substituents .
Q. What analytical techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming regioselectivity in sulfenylation or acylation reactions (e.g., distinguishing C-2 vs. C-3 substitution) .
- HRMS : Validates molecular weight and purity, particularly for intermediates like isothiouronium salts .
- X-ray crystallography : Reveals intermolecular interactions (e.g., π-stacking, C–H⋯N bonds) that influence physicochemical properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for structurally similar imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Negative results (e.g., lack of antibacterial activity in 2-thioalkyl-3-nitro derivatives) require:
- Dose-response profiling : Test compounds at higher concentrations or under varied conditions (e.g., anaerobic vs. aerobic).
- Computational docking : Compare binding affinities across bacterial targets (e.g., S. aureus enoyl-ACP reductase) to identify steric/electronic mismatches .
- SAR expansion : Introduce polar groups (e.g., carboxylic acids) to improve membrane permeability or target engagement .
Q. What strategies enable regioselective functionalization at the C-2 vs. C-3 position of imidazo[1,2-a]pyridines?
- Methodological Answer :
- C-3 selectivity : Friedel-Crafts acylation and copper-catalyzed arylation favor C-3 due to electronic activation of the pyridine ring .
- C-2 selectivity : Use NH₄I-catalyzed sulfenylation with diaryl disulfides or nucleophilic substitution via isothiouronium salts (e.g., 2-thioalkyl derivatives) .
- Radical-based methods : Photocatalytic C–H activation enables C-2/C-3 differentiation under metal-free conditions .
Q. How can computational modeling guide the design of imidazo[1,2-a]pyridine-based kinase inhibitors?
- Methodological Answer :
- Docking studies : Map interactions with kinase ATP-binding pockets (e.g., ALK or PI3K) to prioritize substituents. For example, 7-aryl substituents enhance hydrophobic contacts in ALK inhibitors .
- MD simulations : Assess binding stability and conformational flexibility of 2,7-dimethyl derivatives over 10–100 ns trajectories.
- QSAR models : Correlate substituent electronegativity (e.g., pyrazol-3-yl groups) with inhibitory potency using datasets from >50 analogues .
Q. What eco-friendly methods exist for synthesizing imidazo[1,2-a]pyridine derivatives without metal catalysts?
- Methodological Answer :
- Decarboxylative Petasis-like reactions : Enable three-component coupling (imidazo[1,2-a]pyridine, aldehydes, boronic acids) in solvent-free conditions .
- Photocatalytic C–H functionalization : Use visible light and organic dyes (e.g., eosin Y) for oxidative coupling .
- Aza-ene reactions : Catalyst-free cyclization of heterocyclic ketene aminals with 2,3-dioxopyrrolidines yields fused imidazo-pyrrolo-pyridines in >90% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
